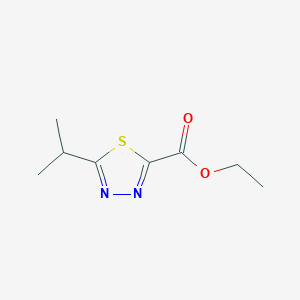

Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate

Beschreibung

Chemical Structure and Classification

Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate belongs to the class of heterocyclic compounds known as thiadiazoles, specifically the 1,3,4-thiadiazole subclass. The compound features a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms, with an ethyl carboxylate group attached at position 2 and an isopropyl group at position 5. This structural arrangement confers unique electronic properties that contribute to the compound's biological activity potential.

The molecular structure can be characterized by its systematic name: this compound, with the International Union of Pure and Applied Chemistry nomenclature reflecting the precise positioning of functional groups. The compound possesses multiple Chemical Abstracts Service registry numbers, including 1330754-00-1, 57573-59-8, and 1544016-48-9, indicating its recognition across different chemical databases and suppliers. The presence of both electron-donating and electron-withdrawing groups within the molecular framework creates a balanced electronic environment that enhances its potential for biological interactions.

Table 1: Structural Properties of this compound

The classification of this compound extends beyond simple structural categorization to include its functional properties as a carboxylate ester and its membership in the broader family of heterocyclic compounds. Thiadiazoles are recognized as five-membered heterocyclic systems containing sulfur and nitrogen atoms, which contribute to their aromatic character and stability. The specific substitution pattern of this compound places it within a subset of thiadiazole derivatives that have shown particular promise in medicinal chemistry applications. The combination of the isopropyl substituent and ethyl carboxylate group creates a unique molecular profile that distinguishes it from other thiadiazole derivatives and potentially influences its biological activity spectrum.

Historical Context and Significance of Thiadiazole Derivatives

The development of thiadiazole chemistry began in the early twentieth century, with 1,3,4-thiadiazole derivatives gaining prominence in pharmaceutical research due to their diverse biological activities. Historical research has established that thiadiazole scaffolds possess exceptional versatility in medicinal chemistry, initially recognized for their antibacterial properties in combination with sulfonamides. Over subsequent decades, the scope of thiadiazole applications expanded significantly to encompass antitumor, anti-inflammatory, antimicrobial, and antiparasitic activities, establishing these compounds as privileged scaffolds in drug discovery.

The significance of 1,3,4-thiadiazole derivatives has been reinforced by extensive research demonstrating their effectiveness against various pathological conditions. Studies have revealed that the thiadiazole nucleus provides an optimal balance of physicochemical and pharmacokinetic properties, making it an attractive target for therapeutic development. The strong aromaticity of the ring system contributes to enhanced in vivo stability and generally favorable toxicity profiles, characteristics that have sustained interest in this chemical class across multiple generations of drug discovery efforts.

Recent developments in thiadiazole research have highlighted their particular promise as anticancer agents, with numerous studies published within the past five years demonstrating significant antiproliferative activities. Research has shown that various 1,3,4-thiadiazole derivatives exhibit potent activity against human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and ovarian cancer (SKOV-3) cell lines, with some compounds demonstrating inhibitory concentrations in the low micromolar range. The mechanistic basis for these activities often involves cell cycle arrest and apoptosis induction, providing multiple therapeutic targets within cancer biology.

Table 2: Historical Milestones in Thiadiazole Derivative Research

The antiparasitic properties of thiadiazole derivatives have emerged as another significant area of therapeutic application, particularly for leishmaniasis and malaria treatment. Research has identified specific 1,3,4-thiadiazole analogs with excellent activity against Leishmania major promastigotes, with some compounds achieving inhibitory concentrations as low as 0.08 micromolar. These findings are particularly relevant given the increasing prevalence of drug-resistant parasitic strains and the urgent need for novel therapeutic approaches in tropical and subtropical regions worldwide.

Research Gaps and Emerging Opportunities

Despite the extensive research conducted on thiadiazole derivatives, significant gaps remain in our understanding of structure-activity relationships, particularly for compounds with specific substitution patterns like this compound. Current research has not fully explored the impact of isopropyl substitution at position 5 combined with ethyl carboxylate functionality at position 2, representing a specific structural combination that warrants detailed investigation. The unique electronic and steric properties conferred by this substitution pattern may contribute to distinctive biological activities that have not been systematically characterized.

Emerging opportunities in thiadiazole research center on addressing current limitations in synthesis methods, which often suffer from low yields, extended reaction times, and the use of environmentally harmful solvents. The development of more efficient synthetic routes could significantly reduce production costs and improve the environmental profile of thiadiazole manufacturing, potentially facilitating broader therapeutic applications. Additionally, the moderate toxicity profiles observed with some thiadiazole derivatives indicate a need for continued optimization to achieve optimal therapeutic windows.

The potential for novel drug delivery systems represents another significant opportunity for enhancing the therapeutic utility of thiadiazole derivatives. Current research suggests that innovative delivery approaches could improve the bioavailability and targeted distribution of these compounds, potentially enhancing their efficacy while minimizing unwanted effects. The development of such delivery systems could be particularly valuable for antiparasitic applications, where targeted delivery to infected tissues could improve treatment outcomes.

Table 3: Current Research Gaps and Opportunities in Thiadiazole Development

| Research Area | Current Gap | Emerging Opportunity | Potential Impact |

|---|---|---|---|

| Structure-Activity Relationships | Limited data on isopropyl-substituted derivatives | Systematic study of substitution effects | Enhanced compound design |

| Synthesis Methods | Low yields and environmental concerns | Green chemistry approaches | Improved scalability |

| Drug Delivery | Limited bioavailability optimization | Novel delivery systems | Enhanced therapeutic efficacy |

| Mechanism Studies | Incomplete understanding of cellular targets | Advanced mechanistic research | Rational drug design |

The integration of computational approaches with experimental research presents additional opportunities for advancing thiadiazole derivative development. Molecular modeling and structure-based drug design techniques could provide valuable insights into the molecular basis of thiadiazole biological activities, potentially guiding the rational design of more potent and selective compounds. These approaches could be particularly valuable for understanding the specific contributions of different substituents to overall biological activity, enabling more efficient optimization of lead compounds.

Eigenschaften

IUPAC Name |

ethyl 5-propan-2-yl-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-4-12-8(11)7-10-9-6(13-7)5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTMTGYJLPUEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Acylhydrazines or Thiosemicarbazides with Appropriate Precursors

One of the most common and efficient methods to prepare 1,3,4-thiadiazole derivatives, including ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate, involves the cyclization of acylhydrazines or thiosemicarbazides with carbon disulfide or isothiocyanates, followed by ring closure under acidic or dehydrating conditions.

-

- Starting from ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (a key intermediate), the compound can be synthesized by cyclodehydration of acylhydrazine derivatives.

- The reaction often uses reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), thionyl chloride, or phosphorus pentachloride to promote cyclization.

- Acidic media (e.g., sulfuric acid) or dehydrating agents facilitate the ring closure to form the thiadiazole nucleus.

-

- A solution of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate in N,N-dimethylformamide (DMF) was reacted with 3-bromo-1,1-difluoropropan-2-one at 100°C for 2 hours to yield related thiadiazole derivatives after purification, indicating the robustness of DMF as a solvent and elevated temperature for cyclization reactions.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of thiadiazole derivatives by enhancing reaction rates and yields.

-

- Reactants such as ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, benzotriazol-1-ol, and carbodiimide coupling agents are mixed in DMF.

- The sealed reaction mixture is heated at 100°C under microwave irradiation for 30 minutes.

- Post-reaction workup includes dilution with ethyl acetate, washing, drying, and chromatographic purification.

Reduction and Functional Group Transformations

Reduction of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 20°C converts the ester group to the corresponding alcohol, (5-amino-1,3,4-thiadiazol-2-yl)methanol. This transformation is useful for further functionalization.

Condensation with Aldehydes and Subsequent Cyclization

Condensation of acid hydrazides derived from this compound with aromatic aldehydes in solvents like DMF or 1,4-dioxane forms hydrazone intermediates. These intermediates can be cyclized to yield substituted thiadiazole derivatives.

- Key Points:

- Hydrazides are prepared by treating the corresponding esters with hydrazine hydrate under reflux.

- The hydrazides then react with aldehydes to form hydrazones with yields ranging from 62% to 99%.

- This route allows structural diversification at the thiadiazole ring, facilitating the synthesis of novel derivatives with potential bioactivity.

Palladium-Catalyzed Cross-Coupling for Substituted Thiadiazoles

Advanced synthetic methods include palladium-catalyzed coupling reactions to introduce various substituents on the thiadiazole ring.

- Methodology:

- A mixture of the thiadiazole precursor, palladium diacetate, diphenylphosphino ligands (e.g., Xantphos), sodium tert-butoxide in DMF is heated at 110°C under inert atmosphere for 36 hours.

- The reaction mixture is extracted and purified by flash chromatography to afford substituted thiadiazoles in moderate yields (~50%).

Data Table: Summary of Preparation Methods and Conditions

| Method | Starting Material(s) | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of acylhydrazine | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | DMF, 100°C, 2 h | 36 | Use of 3-bromo-1,1-difluoropropan-2-one |

| Microwave-assisted synthesis | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate + carbodiimide + benzotriazol-1-ol | DMF, 100°C, 0.5 h, microwave irradiation | 0.28 g isolated | Rapid reaction, sealed tube |

| Reduction with LiAlH4 | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | THF, 20°C, 1 h, ice cooling | Moderate | Converts ester to alcohol |

| Condensation with aldehydes | Acid hydrazides from esters + aromatic aldehydes | DMF or 1,4-dioxane, reflux | 62–99 | Forms hydrazone intermediates |

| Pd-catalyzed cross-coupling | Thiadiazole precursor + Pd(OAc)2 + Xantphos + NaOtBu | DMF, 110°C, 36 h, inert atmosphere | ~50 | Enables substitution on thiadiazole ring |

Research Findings and Notes

- The synthesis of this compound and related derivatives is well-established through cyclization of acylhydrazines or thiosemicarbazides, often employing carbodiimide coupling agents or dehydrating reagents.

- Microwave-assisted methods significantly reduce reaction times while maintaining good yields and purity, useful for rapid compound library generation.

- Reduction and functional group modification allow access to alcohol or amine derivatives, expanding the compound's synthetic utility.

- Condensation with aldehydes followed by cyclization is a versatile route for structural diversification, important for medicinal chemistry applications.

- Palladium-catalyzed cross-coupling reactions provide an advanced synthetic tool for introducing various substituents, increasing molecular complexity and potential bioactivity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiadiazole ring can lead to the formation of thiadiazoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors

Wirkmechanismus

The mechanism of action of Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects: Lipophilicity: The isopropyl group (LogP ~1.5) increases hydrophobicity compared to methyl (LogP 1.02) and ethyl groups. This enhances membrane permeability, which is critical for bioavailability . Electronic Effects: Electron-donating alkyl groups (methyl, ethyl, isopropyl) stabilize the thiadiazole ring via inductive effects, whereas electron-withdrawing groups (e.g., fluorine in 2,4-difluorophenyl derivatives) increase electrophilicity at the thiadiazole core .

Biologische Aktivität

Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antifungal, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Overview of the Compound

This compound features a thiadiazole ring structure known for its pharmacological significance. Thiadiazoles are recognized for their ability to interact with various biological targets due to their unique chemical properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action is primarily attributed to the compound's ability to disrupt microbial cell membranes and inhibit key enzymes involved in cell wall synthesis.

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. The compound's activity was comparable to standard antibiotics such as ampicillin.

- Fungal Inhibition : Another investigation highlighted its antifungal properties against Candida albicans, achieving an inhibition rate of over 70% at concentrations of 100 µg/mL. This suggests potential applications in treating fungal infections.

Anti-inflammatory and Anticancer Properties

Emerging research suggests that this compound may also possess anti-inflammatory and anticancer activities.

The anti-inflammatory effects are thought to arise from the inhibition of cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial in mediating inflammatory responses. In cancer studies, the compound has shown promise in inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Research Findings

- In Vitro Studies : In vitro assays indicated that the compound could reduce inflammation markers in human cell lines by up to 60% when compared to untreated controls .

- Cancer Cell Lines : Studies on various cancer cell lines (e.g., breast and colon cancer) showed that treatment with this thiadiazole derivative led to a significant reduction in cell viability (up to 70% at higher concentrations) and increased apoptosis rates .

Comparison with Other Thiadiazole Derivatives

This compound can be compared with other thiadiazole derivatives based on their biological activities:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Sodium 5-(methyl)-1,3,4-thiadiazole-2-carboxylate | Moderate | Low | Moderate |

| Sodium 5-(phenyl)-1,3,4-thiadiazole-2-carboxylate | High | Moderate | Low |

This table illustrates that while this compound shows promising results across multiple biological activities, other derivatives may exhibit varying degrees of effectiveness.

Q & A

Q. What are the key steps for synthesizing Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves Sandmeyer bromination of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate followed by Suzuki–Miyaura coupling with propan-2-yl boronic acid. Optimization includes:

- Sandmeyer Bromination : Use tert-butyl nitrite and CuBr₂ in acetonitrile at room temperature to achieve high yields (~71%) .

- Suzuki Coupling : Employ mild conditions (e.g., Pd catalysts, room temperature) to minimize side reactions and scale to kilogram quantities .

- Purification : Column chromatography or recrystallization ensures purity. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions .

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verifies molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Validates purity by matching calculated and observed C/H/N/S ratios .

Q. What in vitro models are suitable for preliminary biological activity screening?

- Anticancer Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) to assess proliferation inhibition .

- Antimicrobial Testing : Perform MIC assays against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition Studies : Target kinases or PDE4 enzymes via fluorescence-based enzymatic assays .

Advanced Research Questions

Q. How can contradictory biological activity data across thiadiazole derivatives be resolved?

Contradictions often arise from substituent effects. For example:

- Electron-Withdrawing Groups (e.g., Br, CN) enhance antimicrobial activity but reduce solubility .

- Bulkier Substituents (e.g., 3,5-dichlorophenyl) improve target binding affinity but may increase toxicity . Methodology :

- Conduct dose-response curves to differentiate potency (IC₅₀) from efficacy (Emax).

- Use molecular docking to correlate substituent size/electronic properties with binding interactions .

Q. What challenges arise in multi-step synthesis, and how can scalability be improved?

- Intermediate Instability : Diazonium salts decompose rapidly; use in-situ generation and low temperatures .

- Byproduct Formation : Optimize CuBr₂ stoichiometry (1:2 substrate:Cu ratio) to minimize di-brominated byproducts .

- Scalability : Replace hazardous solvents (e.g., CH₂Cl₂) with acetonitrile or ethanol for safer large-scale reactions .

Q. How can computational methods predict physicochemical properties relevant to drug discovery?

- Collision Cross-Section (CCS) : Predict CCS values via ion mobility spectrometry (e.g., [M+H]+ = 157.6 Ų) to assess pharmacokinetic behavior .

- LogP Calculations : Use software like MarvinSuite to estimate lipophilicity and guide derivatization for improved bioavailability .

Q. What structure-activity relationships (SAR) govern thiadiazole derivatives?

| Substituent | Biological Activity | Key Finding |

|---|---|---|

| Amino | Anticancer | Low potency due to lack of electron-withdrawing groups |

| Bromo | Antimicrobial | Enhanced halogen bonding with targets |

| Cyanoimino | Anticancer/Anticonvulsant | Stabilizes π-π stacking in enzyme pockets |

Methodological Recommendations

- Data Validation : Cross-validate biological results using orthogonal assays (e.g., flow cytometry for apoptosis alongside MTT) .

- Crystallography : If crystal structures are unavailable, use homology modeling (e.g., SWISS-MODEL) to predict binding modes .

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) to mitigate batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.